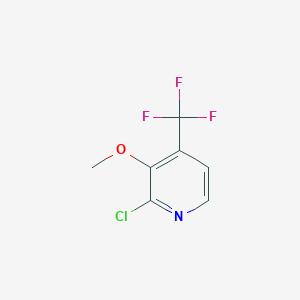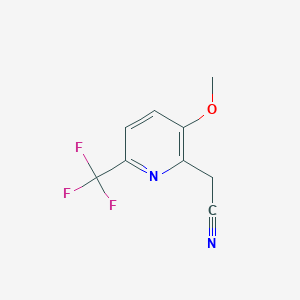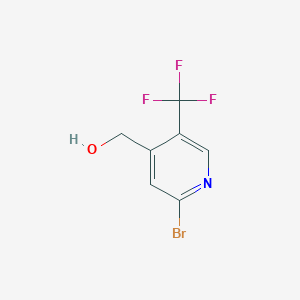
2-Cloro-3-metoxi-4-(trifluorometil)piridina
Descripción general
Descripción
2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its unique chemical properties, which include high electronegativity and lipophilicity, making this compound valuable in various chemical and industrial applications .
Aplicaciones Científicas De Investigación
2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in various pharmaceutical applications . The specific targets would depend on the particular application and the other functional groups present in the molecule.
Mode of Action
Tfmp derivatives are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceuticals , which could influence the interaction with its targets.
Biochemical Pathways
Tfmp derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may interact with a variety of biochemical pathways depending on the specific derivative and its application.
Pharmacokinetics
The presence of the trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals , which could influence the compound’s pharmacokinetic properties.
Result of Action
Tfmp derivatives are known to exhibit various pharmacological activities due to the unique properties of the fluorine atom and the pyridine moiety .
Análisis Bioquímico
Biochemical Properties
2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances its binding affinity and specificity towards certain biological targets. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, its impact on gene expression can result in the upregulation or downregulation of specific genes, thereby affecting cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves the trifluoromethyl group, which enhances the compound’s interaction with its targets . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, which are important considerations for its application in research and industry.
Dosage Effects in Animal Models
The effects of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s metabolism is influenced by its chemical structure, particularly the trifluoromethyl group, which can alter its reactivity and interaction with metabolic enzymes.
Transport and Distribution
The transport and distribution of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and affinity for lipid membranes, which determine its accumulation in specific tissues or organs.
Subcellular Localization
2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound can localize to the mitochondria, where it influences mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a pyridine derivative. This process typically requires the use of a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the final product is typically achieved through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)pyridine
- 3-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group at the 3-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other trifluoromethyl-substituted pyridines and can lead to different pharmacological and industrial applications .
Propiedades
IUPAC Name |
2-chloro-3-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-5-4(7(9,10)11)2-3-12-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEVFUDJYGVBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232517 | |
| Record name | Pyridine, 2-chloro-3-methoxy-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211588-85-0 | |
| Record name | Pyridine, 2-chloro-3-methoxy-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-chloro-3-methoxy-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















